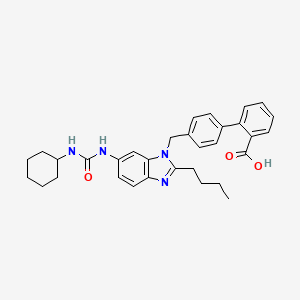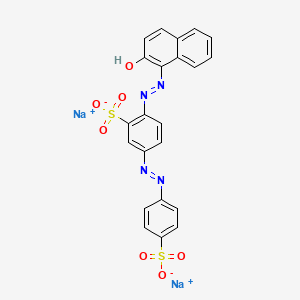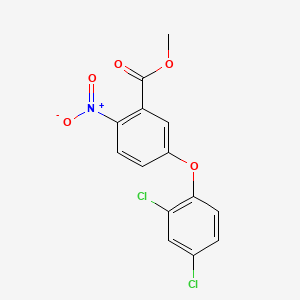
BIIE-0246
Descripción general
Descripción
BIIE0246 es un antagonista potente y selectivo para el receptor de neuropéptido Y Y2. Fue uno de los primeros antagonistas no peptídicos selectivos para Y2 desarrollados y sigue siendo una de las herramientas más utilizadas para estudiar este receptor . BIIE0246 se ha utilizado ampliamente en la investigación científica para investigar los roles fisiológicos y patológicos del receptor Y2 en varios tejidos, incluido el sistema nervioso central .
Aplicaciones Científicas De Investigación
BIIE0246 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar la unión y la actividad del receptor de neuropéptido Y Y2.
Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos dirigidos al receptor Y2.
Mecanismo De Acción
BIIE0246 ejerce sus efectos al unirse selectivamente al receptor de neuropéptido Y Y2, bloqueando así la acción del neuropéptido Y. Esta inhibición evita las vías de señalización descendentes mediadas por el receptor Y2, que están involucradas en varios procesos fisiológicos como la liberación de neurotransmisores, la regulación del apetito y la respuesta al estrés . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la adenilato ciclasa y la modulación de los niveles de AMP cíclico .
Análisis Bioquímico
Biochemical Properties
BIIE-0246 interacts with the neuropeptide Y Y2 receptor, displaying more than 650-fold selectivity for NPY Y2 over Y1, Y4, and Y5 receptors . It acts as a competitive antagonist, inhibiting the binding of neuropeptide Y to the Y2 receptor .
Cellular Effects
This compound influences cell function by modulating the activity of the Y2 receptor. This receptor is known to play a role in various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the Y2 receptor and preventing the binding of neuropeptide Y. This inhibits the activation of the receptor and subsequent intracellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known to be active in vivo , suggesting that it could have dose-dependent effects.
Métodos De Preparación
La síntesis de BIIE0246 implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. Las condiciones de reacción a menudo implican el uso de grupos protectores, reactivos de acoplamiento y técnicas de purificación para garantizar un alto rendimiento y pureza
Análisis De Reacciones Químicas
BIIE0246 sufre diversas reacciones químicas, que incluyen:
Oxidación: BIIE0246 puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: BIIE0246 puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores.
Comparación Con Compuestos Similares
BIIE0246 es único entre los antagonistas del receptor Y2 debido a su alta selectividad y potencia. Compuestos similares incluyen:
BIIE0212: Un análogo congénere con una afinidad 400 veces menor hacia el receptor Y2.
Otros antagonistas del receptor Y2: Identificados a través de la detección de alto rendimiento, estos compuestos pertenecen a diferentes andamios químicos y exhiben diferentes grados de selectividad y potencia. En comparación con estos compuestos, BIIE0246 sigue siendo un estándar de oro para estudiar el receptor Y2 debido a su eficacia y selectividad bien documentadas.
Propiedades
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAXPUYVJKAAA-JPGJPTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179360 | |
| Record name | BIIE-0246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246146-55-4 | |
| Record name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246146-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIIE-0246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIE-0246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIIE-0246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















